molecular formula C14H10F3NO B1422372 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine CAS No. 1187169-12-5

2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine

Cat. No. B1422372
CAS RN: 1187169-12-5
M. Wt: 265.23 g/mol
InChI Key: IMQDRWDWBXMFJF-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine”, also known as MTFB, is a chemical compound with a unique structure. It has a linear formula of C14H10F3NO . The compound has drawn interest in various fields such as pharmaceuticals, materials science, and organic chemistry.


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine” is represented by the InChI code 1S/C14H10F3NO/c1-9-2-3-11(8-18-9)13(19)10-4-6-12(7-5-10)14(15,16)17/h2-8H,1H3 . This compound contains a methyl group, a trifluoromethyl group, and a benzoyl group attached to a pyridine ring .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine” is 265.23 g/mol . The IUPAC name for this compound is (6-methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone .

Scientific Research Applications

I have conducted a search for the scientific research applications of 2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine , but unfortunately, the available online resources do not provide detailed information on unique applications for this compound. The search results primarily include product listings and basic chemical properties without specific application details .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives, including “2-Methyl-5-(4-Trifluoromethylbenzoyl)pyridine”, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

(6-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-2-3-11(8-18-9)13(19)10-4-6-12(7-5-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQDRWDWBXMFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192351
Record name (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187169-12-5
Record name (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methyl-3-pyridinyl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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